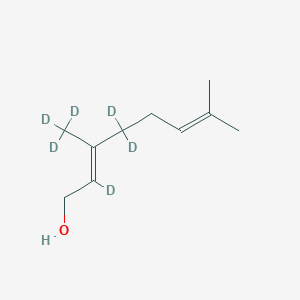

Geraniol-D6 (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

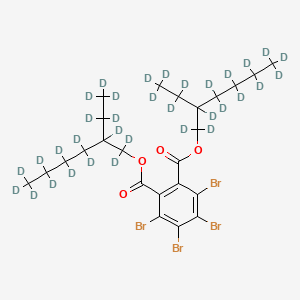

Geraniol-D6 (Major): is a deuterated form of geraniol, a monoterpenoid and an alcohol. It is primarily used as a stable isotope-labeled compound in various research applications. The molecular formula of Geraniol-D6 (Major) is C10H12D6O, and it has a molecular weight of 160.29 g/mol . Geraniol itself is known for its pleasant rose-like aroma and is a major component of essential oils such as citronella oil, rose oil, and palmarosa oil .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Geraniol-D6 (Major) is synthesized by incorporating deuterium atoms into the geraniol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of Geraniol-D6 (Major) involves large-scale synthesis using deuterium gas and appropriate catalysts. The process is optimized to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Geraniol-D6 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), triphenylphosphine (PPh3), carbon tetrachloride (CCl4)

Major Products Formed:

Oxidation: Geranial (citral)

Reduction: Geraniol-D6 alcohol

Substitution: Geranyl tosylate, geranyl chloride

Wissenschaftliche Forschungsanwendungen

Geraniol-D6 (Major) has a wide range of applications in scientific research, including:

Chemistry:

- Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics .

- Employed in mass spectrometry (MS) for the identification and quantification of compounds in complex mixtures .

Biology:

- Investigated for its role in cell proliferation and apoptosis, particularly in cancer research .

- Studied for its antibacterial, antifungal, antioxidant, and anti-inflammatory properties .

Medicine:

- Explored for its potential in treating various diseases, including diabetes and cancer .

- Used in pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion in the body .

Industry:

Wirkmechanismus

Geraniol-D6 (Major) exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Geraniol-D6 disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits cell proliferation and induces apoptosis by targeting cell cycle and apoptosis pathways.

Anti-inflammatory Activity: Geraniol-D6 reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Geraniol-D6 (Major) can be compared with other similar compounds, such as:

Geraniol: The non-deuterated form of Geraniol-D6, with similar chemical properties and applications.

Nerol: An isomer of geraniol with a similar structure but different spatial arrangement of atoms.

Citronellol: Another monoterpenoid alcohol with similar uses in the fragrance industry.

Linalool: A monoterpenoid alcohol with a floral scent, used in perfumes and as an insect repellent.

Uniqueness: Geraniol-D6 (Major) is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and MS for studying molecular structures and dynamics. The deuterium atoms provide distinct signals that help in the detailed analysis of compounds .

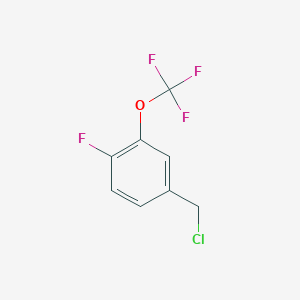

Eigenschaften

Molekularformel |

C10H18O |

|---|---|

Molekulargewicht |

160.29 g/mol |

IUPAC-Name |

(2E)-2,4,4-trideuterio-7-methyl-3-(trideuteriomethyl)octa-2,6-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i3D3,6D2,7D |

InChI-Schlüssel |

GLZPCOQZEFWAFX-ATDUBDHSSA-N |

Isomerische SMILES |

[2H]/C(=C(/C([2H])([2H])[2H])\C([2H])([2H])CC=C(C)C)/CO |

Kanonische SMILES |

CC(=CCCC(=CCO)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)